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Compound of Interest

Compound Name: 3-(Pyridin-4-yl)benzoic acid

cat. No.: B1273752

An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzoic Acid

Abstract

3-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic
acid group and a pyridine ring. This unique structural combination makes it a valuable building
block, or synthon, in medicinal chemistry and materials science. Its ability to participate in
various chemical reactions, including amide bond formation and coordination chemistry, allows
for the synthesis of complex molecules with potential therapeutic applications and novel
material properties. This guide provides a comprehensive overview of its fundamental
properties, a detailed protocol for its synthesis via Suzuki coupling, methods for its analytical
characterization, and insights into its applications for researchers and drug development
professionals.

Core Molecular Properties

3-(Pyridin-4-yl)benzoic acid, with the chemical formula C12HaNO2, is a phenylpyridine
derivative.[1][2] The molecule consists of a benzoic acid moiety substituted with a pyridine ring
at the 3-position of the phenyl group. This structure imparts both acidic (from the carboxyl
group) and basic (from the pyridine nitrogen) characteristics.

The calculated molecular weight of this compound is approximately 199.20 g/mol .[1][3] This
value is crucial for stoichiometric calculations in synthesis and for interpretation of mass
spectrometry data. A summary of its key physicochemical properties is presented below.
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Property Value Source
Molecular Formula C12HoNO:2 PubChem[1], ChemScene[4]
Molecular Weight 199.20 g/mol PubChem[1]
Monoisotopic Mass 199.063328530 Da PubChem[1]
ChemicalBook[2], Sigma-
CAS Number 4385-78-8 _
Aldrich
IUPAC Name 3-pyridin-4-ylbenzoic acid PubChem[1]
Physical Form Solid Sigma-Aldrich
Sealed in dry, room ) )
Storage Sigma-Aldrich

temperature

Crystal structure analysis reveals that the molecule is not planar; the benzene and pyridine
rings are twisted relative to each other with a dihedral angle of approximately 32.14°.[5] This
non-planar conformation can influence its binding properties in biological systems and its
packing in solid-state materials.

Caption: 2D structure of 3-(Pyridin-4-yl)benzoic acid.

Synthesis Protocol: Palladium-Catalyzed Suzuki
Coupling

The synthesis of 3-(Pyridin-4-yl)benzoic acid is reliably achieved through a Suzuki coupling
reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic
synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. The causality
behind this choice is its high functional group tolerance, allowing the carboxylic acid and
pyridine moieties to remain intact, and its generally high yields.

The following protocol is based on established methodologies for this class of compounds.[2]

Experimental Protocol

Materials:
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o 3-Carboxyphenylboronic acid

e 4-Bromopyridine

o Potassium carbonate (K2COs)
 Bis(triphenylphosphine)palladium(ll) chloride [PdCIlz(PPhs)z]
o Acetonitrile (CHsCN)

o Deionized water

e 1 M Hydrochloric acid (HCI)

e Dichloromethane (CH2Cl2)

Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-
Carboxyphenylboronic acid (e.g., 1.5 g, 9 mmol) and 4-bromopyridine (e.g., 1.5 g, 9.9 mmol)
in a mixed solvent of acetonitrile (40 mL) and water (40 mL).

» Addition of Reagents: Add potassium carbonate (5.5 g, 40 mmol) followed by the palladium
catalyst, bis(triphenylphosphine)palladium(ll) chloride (400 mg, 0.37 mmol). The base
(K2CQ:s) is critical for the transmetalation step of the catalytic cycle.

o Reaction Execution: Stir the reaction mixture vigorously and heat to reflux. Maintain reflux
conditions overnight. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e |nitial Purification: Upon completion, filter the hot suspension to remove insoluble inorganic
salts and catalyst residues. Concentrate the filtrate to approximately half its original volume
using a rotary evaporator.

o Work-up: Transfer the concentrated aqueous solution to a separatory funnel and wash with
dichloromethane to remove non-polar impurities, such as triphenylphosphine oxide.
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o Precipitation: Adjust the pH of the aqueous phase to ~3 using 1 M HCI. The product, being a
carboxylic acid, is protonated and becomes insoluble in the acidic aqueous solution, causing
it to precipitate out as a solid.

« |solation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold
deionized water to remove any remaining salts. Dry the final product under vacuum to yield
3-(pyridin-4-yl)benzoic acid.[2]

Caption: Workflow for the synthesis of 3-(Pyridin-4-yl)benzoic acid.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the synthesized compound is paramount for its use in
research and development. A multi-technique approach provides a self-validating system for
quality control.

e Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for
confirming the successful synthesis. The liquid chromatography step separates the product
from residual starting materials and byproducts, while the mass spectrometer confirms the
molecular weight. For 3-(pyridin-4-yl)benzoic acid, one would expect to observe a peak
corresponding to the protonated molecule [M+H]* at m/z 200.07.[2][6]

» High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard
method for determining purity. An appropriate method would involve a C18 reverse-phase
column with a mobile phase gradient of acetonitrile and water containing a modifier like
formic acid or trifluoroacetic acid. Purity is calculated by integrating the area of the product
peak relative to the total peak area.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to confirm the precise molecular structure. The *H NMR spectrum will show characteristic
signals for the aromatic protons on both the pyridine and benzene rings, as well as a broad
singlet for the carboxylic acid proton. The number of signals, their splitting patterns
(multiplicity), and their integration values must be consistent with the expected structure.

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key
functional groups. One would expect to see a broad absorption band around 2500-3300
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cm~* characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption
around 1700 cm~* for the C=0 stretch.

LC-MS
(Identity, MW)

HPLC
(Purity)

Synthesis & Purification

CrudeProduct

Purification

PurifiedProduct

Validated Compound

FTIR
(Functional Groups)

NMR
PurredProduct

Click to download full resolution via product page

Caption: Relationship between synthesis and analytical validation.

Applications in Research and Drug Development

The structural motifs within 3-(pyridin-4-yl)benzoic acid are prevalent in pharmacologically
active molecules. Benzoic acid and its derivatives are recognized as important scaffolds in the
development of therapeutic agents, including anticancer and anti-inflammatory drugs.[7][8]

Medicinal Chemistry: As a building block, this compound can be used to synthesize a library
of derivatives. The carboxylic acid can be converted into amides, esters, or other functional
groups, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination
site for metal-based therapeutics. Its use as a fragment in drug discovery allows for the
exploration of chemical space to identify novel inhibitors or modulators of biological targets.

Materials Science: In the field of coordination chemistry, it can act as a ligand to form metal-
organic frameworks (MOFs). The ability of the carboxylate group and the pyridine nitrogen to
coordinate with metal ions can lead to the formation of extended, porous structures with
potential applications in gas storage, catalysis, and sensing.[5]
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Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-(pyridin-4-yl)benzoic acid is classified as a hazardous substance.

e Hazards: It is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye
irritation (H319), and respiratory irritation (H335).[1]

e Precautions: Standard laboratory personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn when handling this compound. Work should
be conducted in a well-ventilated area or a chemical fume hood. In case of contact with
eyes, rinse immediately with plenty of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1273752?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Pyridin-4-yl_benzoic-acid
https://www.benchchem.com/product/b1273752?utm_src=pdf-body
https://www.benchchem.com/product/b1273752?utm_src=pdf-body
https://www.benchchem.com/product/b1273752?utm_src=pdf-body
https://www.benchchem.com/product/b1273752?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sources

1. 3-(Pyridin-4-yl)benzoic acid | C12H9NO?2 | CID 2795562 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]

3. 4-(Pyridin-4-yl)benzoic acid | C12H9NOZ2 | CID 1520811 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. chemscene.com [chemscene.com]

5. researchgate.net [researchgate.net]

6. PubChemlLite - 3-(pyridin-4-yl)benzoic acid (C12H9NO2) [pubchemlite.lcsb.uni.lu]
7. preprints.org [preprints.org]

8. preprints.org [preprints.org]

To cite this document: BenchChem. [3-(Pyridin-4-yl)benzoic acid molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273752#3-pyridin-4-yl-benzoic-acid-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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